2-(Pyridin-2-yl)-1,3-oxazole-4-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a synthetic method for obtaining 4,5-disubstituted 2-(pyridin-2-yl)oxazoles from picolinamide and aldehydes by employing Pd(TFA)2 as the catalyst in n-octane has been developed . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 .Scientific Research Applications
Catalytic Activities
The compound has been utilized in the synthesis of N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes. These complexes have shown effective catalytic activities in the arylation of (benzo)oxazoles with aryl bromides, highlighting their potential in organic synthesis and catalysis (Chen & Yang, 2018).
Structural and Molecular Transformations
The compound is involved in the synthesis and transformation of various heterocyclic compounds. For example, it is used in the transformation of acylation products of 4-substituted 2-alkyl(aryl)-5-hydrazino-1,3-oxazoles into 1,3,4-oxadiazole derivatives, which is a crucial step in the synthesis of functionally diverse molecules (Golovchenko et al., 2005).
Synthesis of Copper(II) Complexes
In the field of inorganic chemistry, this compound has been used in the synthesis of copper(II) complexes. These complexes are not only structurally interesting but also have shown potential as catalysts in certain chemical reactions, such as the addition of terminal alkynes to imines (Drabina et al., 2010).
Biological Assessment
The compound has been part of the synthesis and biological assessment of various heterocyclic compounds, such as triazolo[4,3-a]pyridine derivatives. These compounds have been evaluated for their biological activities, demonstrating the significance of 2-(Pyridin-2-yl)-1,3-oxazole-4-carboxylic acid in medicinal chemistry (Karpina et al., 2019).
Optoelectronic Properties
The compound plays a role in the synthesis of novel oxazole derivatives for use in organic light-emitting diodes (OLEDs). These derivatives have been found to exhibit high photoluminescent quantum yields, showcasing the compound's relevance in the field of materials science (Xing et al., 2017).
Mechanism of Action
Target of Action
The primary target of 2-(Pyridin-2-yl)-1,3-oxazole-4-carboxylic acid is the Collagen Prolyl 4-Hydroxylase . This enzyme plays a crucial role in the formation of stable collagen molecules, which are essential components of the extracellular matrix in various tissues. Inhibition of this enzyme can lead to a decrease in collagen synthesis, which is beneficial in conditions such as fibrosis .
Mode of Action
The compound interacts with its target, Collagen Prolyl 4-Hydroxylase, and inhibits its activity . This inhibition results in a decrease in the hydroxylation of proline residues in collagen, which is a critical step in collagen synthesis. As a result, the production of collagen is reduced .
Biochemical Pathways
The compound affects the collagen synthesis pathway. By inhibiting Collagen Prolyl 4-Hydroxylase, it disrupts the normal process of collagen formation. This leads to a decrease in the production of collagen, affecting the extracellular matrix and potentially reducing fibrosis .
Result of Action
The compound’s action results in a significant reduction in collagen production. This is evidenced by a decrease in the content of hydroxyproline, a major component of collagen, in cell culture medium in vitro . The compound effectively inhibits the expression of collagen, indicating its potential as an anti-fibrotic drug .
Properties
IUPAC Name |
2-pyridin-2-yl-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-5-14-8(11-7)6-3-1-2-4-10-6/h1-5H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KERAMLGZDKJKHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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